molecular formula C10H7ClN2O B1455341 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole CAS No. 935743-05-8

3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

Cat. No. B1455341
CAS RN: 935743-05-8
M. Wt: 206.63 g/mol
InChI Key: BIYFYDZQYIVQSX-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds Research on 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole and its derivatives has primarily focused on the synthesis and characterization of new heterocyclic compounds. A notable example is the work by Abbas et al. (2017), which explored the synthesis of several fused heterocyclic compounds starting from 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole. This research demonstrated the versatility of oxadiazole derivatives in creating a variety of heterocyclic compounds with potential for further application in pharmaceuticals and materials science (Abbas, Hussain, & Shakir, 2017).

Crystal Structure Analysis Another significant application is in the field of crystallography. Yu et al. (2002) synthesized compounds containing triarylamine and 2,5-diaryl-1,3,4-oxadiazole units, analyzing their crystal structures through X-ray crystallography. This research provided insights into the molecular configurations and interactions of these compounds, contributing to the understanding of their physical properties and potential applications in electronic materials (Yu, Huang, Zhang, Matsuura, & Meng, 2002).

Antibacterial and Antifungal Activities The antimicrobial potential of this compound derivatives has also been explored. Research by Machado et al. (2005) investigated the synthesis, toxicity towards brine shrimp (Artemia salina Leach), and antimicrobial activity of various oxadiazole derivatives. These studies highlight the compound's potential in developing new antimicrobial agents (Machado, dos Santos, Costa, Filho, & Sarragiotto, 2005).

Pharmacological Applications Pharmacological research, such as the study by Santilli and Morris (1979), synthesized 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, one of which showed antihypertensive activity in rats. This indicates the potential of oxadiazole derivatives in medicinal chemistry and drug development (Santilli & Morris, 1979).

properties

IUPAC Name

3-(4-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYFYDZQYIVQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=NO1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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